molecular formula C20H17N5O4S2 B2868285 N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206997-54-7

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2868285
CAS No.: 1206997-54-7
M. Wt: 455.51
InChI Key: CBKOGAAJKBECFC-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a thiazol ring via a glyoxylic acid-derived spacer. The thiazol group is further connected to a pyridazinone moiety substituted with a furan-2-yl group through an ethylenediamine bridge.

Properties

IUPAC Name

N-[4-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c26-17(10-14-12-31-20(22-14)23-19(28)13-5-9-30-11-13)21-6-7-25-18(27)4-3-15(24-25)16-2-1-8-29-16/h1-5,8-9,11-12H,6-7,10H2,(H,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKOGAAJKBECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Cores

Compounds from (e.g., 4g, 4h, 4i) share a benzothiazole-3-carboxamide core fused with a thiazolidinone ring. Unlike the target compound, these analogues lack pyridazinone and furan groups but feature substituted phenyl rings (e.g., chloro, fluoro). Key differences include:

  • Synthesis Yields: Substituents significantly impact yields. For example, 4g (4-chlorophenyl) achieves 70% yield in ethanol, while 4i (2-chloro-6-fluorophenyl) yields only 37% .
Compound ID Core Structure Substituents Synthesis Yield Key Characterization Methods Reference
4g Benzothiazole-thiazolidinone 4-Chlorophenyl 70% NMR, IR
4h Benzothiazole-thiazolidinone 2,6-Difluorophenyl 60% NMR, IR
Target Compound Thiophene-thiazol-pyridazinone Furan-2-yl, ethylenediamine Not reported Not available N/A

Furan-Containing Analogues

describes furan-3-carboxamide derivatives (e.g., 97c–97e) with hydrazinyl-oxoethyl substituents. These compounds share the furan-carboxamide motif with the target but lack pyridazinone and thiazol groups.

Dihydropyridine Derivatives with Thioether Linkages

highlights dihydropyridine-based compounds (e.g., AZ331, AZ257) featuring furyl groups, thioether bridges, and carboxamide substituents. While structurally distinct from the target’s pyridazinone core, these analogues demonstrate how thioether and furyl groups enhance lipophilicity and binding interactions in drug design .

Thiophene-Carboxamide Analogues

lists compounds like 941083-50-7, which incorporate thiophene ethyl groups. These share the thiophene-carboxamide moiety with the target but lack pyridazinone and furan elements. Such analogues highlight the role of thiophene in modulating electronic properties and solubility .

Key Research Findings

Synthetic Challenges: The target’s pyridazinone-thiazol-thiophene architecture likely requires multi-step synthesis, similar to the complex procedures in (e.g., chromatographic purification for 4l–4n). Yields may be influenced by steric hindrance from the furan-2-yl group .

Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on phenyl rings in reduce yields, suggesting that the target’s furan substituent may require optimized reaction conditions .

Pharmacological Potential: Pyridazinone and thiazole derivatives are associated with kinase inhibition and antimicrobial activity, implying that the target compound could be explored for similar applications .

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